Ingenol disoxate is a novel compound derived from ingenol, classified as a 4-isoxazolecarboxylate ester. It has been developed primarily for its potential use in treating actinic keratosis and other non-melanoma skin cancers. Ingenol disoxate exhibits enhanced chemical stability compared to its precursor, ingenol mebutate, making it a promising candidate for clinical applications. The compound has shown significant in vitro and in vivo efficacy, particularly in inducing cell growth arrest and tumor ablation.
Ingenol disoxate is synthesized from ingenol, a naturally occurring diterpenoid. The classification of ingenol disoxate falls under the category of isoxazole derivatives, which are known for their diverse biological activities. The compound’s development is part of ongoing research aimed at improving the stability and efficacy of ingenol derivatives used in dermatological treatments.
The synthesis of ingenol disoxate involves several key steps:
Ingenol disoxate features a complex molecular structure characterized by:
The structural integrity of ingenol disoxate has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry, which provide insights into its molecular conformation and purity .
Ingenol disoxate undergoes several chemical reactions that are critical to its functionality:
The mechanism of action for ingenol disoxate involves:
Ingenol disoxate possesses several notable physical and chemical properties:
Analytical assessments such as Differential Scanning Calorimetry and Thermogravimetric Analysis have been employed to evaluate the thermal properties and stability profiles of the compound .
Ingenol disoxate is primarily investigated for:
Ingenol disoxate (LEO 43204) is a semisynthetic diterpenoid ester derived from the ingenol core, distinguished by its C-20 position modification featuring a 4-isoxazolecarboxylate ester moiety. This structural innovation replaces the angelate group in ingenol mebutate (Picato®) with a heterocyclic isoxazole ring, conferring enhanced biochemical properties [1] [2]. The molecule retains ingenol's signature tigliane skeleton characterized by a trans-intrabridged ring system and conserved hydroxyl groups at C-3 and C-5, critical for protein kinase C (PKC) binding [4]. The isoxazole ring introduces electron-withdrawing properties that stabilize the ester linkage against nucleophilic attack, while its planar geometry facilitates optimal receptor interactions [1].
Table 1: Molecular Descriptors of Ingenol Disoxate
Parameter | Value |
---|---|
Systematic Name | (1aR,2S,5R,5aR,6S,9aS,9bR)-2-(Hydroxymethyl)-5,5a,6,9,9a,9b-hexahydro-1aH-benzo[c]isochromene-3,6-diol 4-(isoxazole-4-carboxylate) |
Molecular Formula | C₂₈H₃₇NO₇ |
Molecular Weight | 499.60 g/mol |
CAS Registry Number | 1383547-60-1 |
Key Functional Groups | C-3/C-5 dihydroxy; C-20 4-isoxazolecarboxylate ester |
The synthesis of ingenol disoxate employs a two-phase strategy commencing with bicyclic precursors derived from (+)-3-carene, enabling efficient construction of ingenol’s complex [4.4.1]propellane framework [3]. Phase I establishes the stereochemically dense core via asymmetric allylation and transannular ring contraction, while Phase II focuses on late-stage functionalization:
This 14-step route improves upon ingenol mebutate’s synthesis by eliminating photochemical rearrangements and enhancing overall yield (22% vs. <5% for earlier routes) [3].
A pivotal advantage of ingenol disoxate is its resistance to pH-dependent acyl migration, a degradation pathway limiting ingenol mebutate’s shelf life. Accelerated stability studies reveal:
Table 2: Stability Comparison of Ingenol Esters in Aqueous Buffer (40°C)
Compound | pH 5.0 (% Intact) | pH 7.4 (% Intact) | Primary Degradant |
---|---|---|---|
Ingenol disoxate | 98.2 ± 0.5 (72h) | 95.1 ± 1.2 (72h) | None detected |
Ingenol mebutate | 85.3 ± 2.1 (72h) | 32.7 ± 3.8 (72h) | Ingenol-3-angelate (62%) |
Mechanistically, the isoxazole’s resonance stabilization reduces electrophilicity at the carbonyl carbon, hindering nucleophilic addition by water or buffer ions. Additionally, the absence of α-hydrogens prevents enolization-mediated hydrolysis [1]. In hydroalcoholic gel formulations (pH 4.5–5.5), ingenol disoxate retains >90% potency for 24 months at 25°C, enabling ambient storage without refrigeration – a significant pharmaceutical advancement [1].
Ingenol disoxate demonstrates superior pharmacological properties relative to ingenol mebutate and other esters, attributable to its optimized isoxazole motif:
Table 3: Comparative Profile of Key Ingenol Derivatives
Property | Ingenol Disoxate | Ingenol Mebutate | Ingenol-3,20-dihexanoate |
---|---|---|---|
Ester Groups | 4-Isoxazolecarboxylate | Angelate | n-Hexanoate |
Cytotoxicity (IC₅₀, HeLa) | 0.11 μM | 0.41 μM | 2.8 μM |
Aqueous Half-life (pH 7.4) | >30 days | 8 hours | 2 days |
LogP | 2.9 | 3.8 | 5.1 |
Ingenol disoxate retains ingenol’s dual mechanism but amplifies efficacy:
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7